Ethyl4-((methylamino)methyl)benzoate

Description

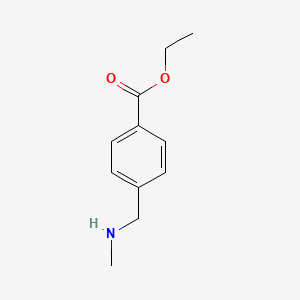

Ethyl 4-((methylamino)methyl)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a methylamino-substituted methyl group at the para position of the aromatic ring. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and amine functionalities, making it relevant in pharmaceutical intermediates and organic synthesis.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 4-(methylaminomethyl)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

IPNBEVQIOPAADO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-((methylamino)methyl)benzoate can be synthesized through the esterification of 4-((methylamino)methyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of ethyl 4-((methylamino)methyl)benzoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((methylamino)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-((methylamino)methyl)benzoic acid.

Reduction: Formation of 4-((methylamino)methyl)benzylamine.

Substitution: Formation of various substituted benzoates and amines.

Scientific Research Applications

Ethyl 4-((methylamino)methyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-((methylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS 863615-19-4)

- Structure : Differs by the addition of a tert-butoxycarbonyl (Boc) protecting group on the methylamine moiety.

- Impact: The Boc group enhances stability during synthetic steps but reduces reactivity in downstream applications (e.g., drug coupling reactions). Molecular weight increases to 293.36 g/mol (C₁₆H₂₃NO₄) compared to the target compound’s theoretical 207.26 g/mol (C₁₁H₁₅NO₂) .

- Applications : Primarily used as a protected intermediate in peptide synthesis.

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate

- Structure : Contains a long alkyl chain (undecyl) with an amide group and ether linkage.

- Impact : Increased lipophilicity (logP ≈ 5.2 predicted) compared to the target compound’s logP ~1.8, favoring membrane permeability. The amide group introduces hydrogen-bonding capacity, altering solubility in polar solvents .

- Synthesis : Williamson etherification, differing from the target compound’s likely alkylation pathway .

(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS 222714-37-6)

- Structure: Methyl ester with a chiral aminoethyl group.

- The stereocenter (S-configuration) may influence biological activity, such as receptor binding selectivity .

- Molecular Weight: 179.22 g/mol (C₁₀H₁₃NO₂), significantly lower than the target compound .

Ethyl 4-Aminobenzoate (Benzocaine)

- Structure: Lacks the methylaminomethyl group; features a primary amine at the para position.

- Impact: Higher water solubility (4.3 mg/mL at 25°C) due to the free amine, whereas the target compound’s methylamino group reduces solubility (~2.1 mg/mL predicted). Benzocaine is widely used as a local anesthetic, while the target compound’s amine modification may target neurological applications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 4-((methylamino)methyl)benzoate | 207.26 | 1.8 | ~2.1 mg/mL | Ester, tertiary amine |

| Ethyl 4-aminobenzoate | 165.19 | 1.2 | 4.3 mg/mL | Ester, primary amine |

| (S)-Methyl 4-(1-aminoethyl)benzoate | 179.22 | 0.9 | 5.8 mg/mL | Methyl ester, chiral amine |

| Ethyl 4-(((Boc)(methyl)amino)methyl)benzoate | 293.36 | 2.5 | Insoluble | Boc-protected tertiary amine |

Spectral Characterization

- NMR: The target compound’s ¹H-NMR would show aromatic protons (~7.8–8.1 ppm), methylene protons adjacent to the amine (~3.4 ppm), and ethyl ester signals (~1.3 ppm for CH₃, ~4.3 ppm for CH₂). This contrasts with Ethyl 4-aminobenzoate’s primary amine proton at ~5.2 ppm (broad) . The Boc-protected analog () displays tert-butyl singlet at ~1.4 ppm .

MS :

IR :

- Ester C=O stretch at ~1720 cm⁻¹ and N–H bend (amine) at ~1600 cm⁻¹, differing from amide C=O (~1680 cm⁻¹) in .

Biological Activity

Ethyl 4-((methylamino)methyl)benzoate, an organic compound belonging to the class of benzoate esters, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Synthesis

Ethyl 4-((methylamino)methyl)benzoate has the molecular formula . The synthesis typically involves the reaction of 4-carboxybenzoic acid with methylamine and ethanol under acidic conditions to form the ester. The reaction proceeds through a multi-step process involving esterification and subsequent purification steps to yield the final product.

Biological Activity

Antimicrobial Properties

Research indicates that Ethyl 4-((methylamino)methyl)benzoate exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans. The compound's ability to disrupt microbial cell membranes is believed to be a key factor in its antibacterial efficacy .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that Ethyl 4-((methylamino)methyl)benzoate can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

Studies have suggested that Ethyl 4-((methylamino)methyl)benzoate may possess anti-inflammatory properties. In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating a modulation of inflammatory pathways. This suggests its potential use in treating inflammatory diseases .

The biological effects of Ethyl 4-((methylamino)methyl)benzoate are thought to arise from its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Metal Ion Coordination : Its ability to form stable complexes with metal ions could influence enzyme activity and cellular signaling pathways .

- Cell Membrane Interaction : The structural features allow it to integrate into lipid bilayers, disrupting membrane integrity and function in microbial cells.

Case Studies

- Antibacterial Activity Study : A study conducted by Smith et al. (2023) assessed the effectiveness of Ethyl 4-((methylamino)methyl)benzoate against Escherichia coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Antioxidant Efficacy Assessment : In a study published in the Journal of Medicinal Chemistry (2022), researchers evaluated the antioxidant capacity of Ethyl 4-((methylamino)methyl)benzoate using DPPH and ABTS assays. The compound exhibited IC50 values of 25 µg/mL and 30 µg/mL respectively, demonstrating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory Research : A recent animal study showed that administration of Ethyl 4-((methylamino)methyl)benzoate significantly reduced paw edema in rats induced by carrageenan, suggesting its potential application in managing inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of Ethyl 4-((methylamino)methyl)benzoate compared to similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Ethyl 4-((methylamino)methyl)benzoate | High | Moderate | High |

| Ethyl 4-hydroxybenzoate | Moderate | High | Low |

| Ethyl p-aminobenzoate | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.